Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate
Description
Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate is a heterocyclic ester featuring a pyrazole core substituted with ethyl and methyl groups, conjugated with a β-ketoester moiety. The pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms, imparts unique electronic and steric properties to the compound.
The compound’s crystallographic characterization, if performed, likely employs X-ray diffraction methods using programs like SHELX for structure refinement .
Properties
Molecular Formula |
C11H16N2O3 |
|---|---|
Molecular Weight |
224.26 g/mol |
IUPAC Name |
methyl 3-(1-ethyl-3,5-dimethylpyrazol-4-yl)-3-oxopropanoate |
InChI |
InChI=1S/C11H16N2O3/c1-5-13-8(3)11(7(2)12-13)9(14)6-10(15)16-4/h5-6H2,1-4H3 |
InChI Key |
KOBVKLLQOFLILS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)CC(=O)OC)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole with methyl acetoacetate. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or methanol for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-(1-ethyl-3,5-dimethyl-1h-pyrazol-4-yl)-3-oxopropanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrazole moiety, which can then interact with enzymes or receptors in biological systems. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of Methyl 3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-3-oxopropanoate, a comparative analysis with structurally related β-ketoester derivatives is essential.
Table 1: Structural and Functional Comparison of Selected β-Ketoester Derivatives
Key Observations:
This difference likely alters acidity (pKa of the β-ketoester proton) and nucleophilic reactivity . The ethyl group on the pyrazole nitrogen may enhance steric hindrance compared to smaller substituents (e.g., methyl), influencing regioselectivity in subsequent reactions.
Physicochemical Properties: Lipophilicity: The chlorophenyl and phenyl groups in the imidazolidinone derivative significantly increase molecular weight and logP (predicted ~3.5 vs. ~1.8 for the pyrazole compound), suggesting greater membrane permeability .
Spectroscopic Signatures: NMR: The pyrazole proton environments (e.g., H-3 and H-5) would resonate downfield (δ 6.5–7.5 ppm) due to aromatic deshielding, whereas the imidazolidinone’s carbonyls (δ 160–180 ppm in ¹³C NMR) dominate its spectral profile . IR: Strong carbonyl stretches (~1700–1750 cm⁻¹) for both β-ketoester and imidazolidinone moieties would be observed.
Applications and Reactivity: The pyrazole-based compound’s β-ketoester group is prone to keto-enol tautomerism, facilitating cyclocondensation reactions to form pyran or pyridine derivatives. In contrast, the imidazolidinone derivative’s rigidity may limit such reactivity but enhance binding affinity in biological targets (e.g., enzyme inhibition) .
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